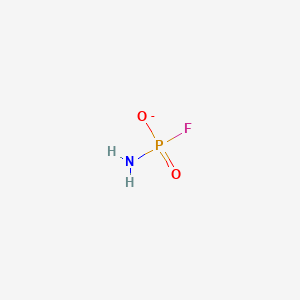

Amino(fluoro)phosphinate

Übersicht

Beschreibung

Amino(fluoro)phosphinate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other substituents. This compound is particularly interesting due to the presence of both amino and fluoro groups, which impart unique chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide, which produces various fluorinated α-aminophosphonic acid analogues . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylboronic acid .

Industrial Production Methods

Industrial production of amino(fluoro)phosphinate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Amino(fluoro)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound. These products can have varied applications depending on their chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Amino(fluoro)phosphinates are being investigated for their role in medicinal chemistry, particularly as bioactive compounds. Their fluorinated derivatives have shown promise in enhancing the pharmacological profiles of drugs due to increased metabolic stability and altered bioavailability.

- Fluorinated Aminophosphonates : These compounds exhibit significant biological activity, including antimicrobial and anticancer properties. Studies indicate that fluorinated amino phosphonates can inhibit key enzymes involved in disease pathways, making them valuable candidates for drug development .

- Case Study : Research has demonstrated that fluorinated analogs of amino acids can effectively inhibit enzymes such as serine proteases, which are crucial in various physiological processes. The incorporation of fluorine atoms enhances binding affinity and specificity, leading to improved therapeutic outcomes .

Enzyme Inhibition

The incorporation of fluorinated groups into amino acids has been shown to modulate enzyme activity significantly. Fluorinated amino acids can serve as effective enzyme inhibitors due to their ability to mimic natural substrates while providing distinct electronic properties.

- Mechanism of Action : The presence of fluorine alters the steric and electronic characteristics of the amino acid, which can enhance or inhibit enzyme activity depending on the target enzyme's requirements .

- Applications in Drug Design : The design of enzyme inhibitors using amino(fluoro)phosphinates has been a focus area. For instance, α-fluoroalkyl-α-amino acids have been synthesized and evaluated for their ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and other diseases .

Biological Probes

Amino(fluoro)phosphinates are increasingly being utilized as biological probes in research settings. Their unique spectroscopic properties make them suitable for monitoring biological processes through techniques such as NMR spectroscopy.

- Fluorine NMR : The use of F NMR provides a sensitive method for tracking the behavior of fluorinated compounds within biological systems. This technique is particularly advantageous because fluorine is not naturally present in biological molecules, allowing for clear signal differentiation .

-

Case Studies :

- Protein Dynamics : Fluorinated amino acids have been used to study protein folding and dynamics by incorporating them into peptide sequences. This allows researchers to monitor conformational changes in real-time, providing insights into protein function and interaction mechanisms .

- Bioimaging : Coumarin-containing fluorinated amino acids have been developed for use in bioimaging applications, enabling visualization of cellular processes with high specificity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of amino(fluoro)phosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can mimic the transition state of enzymatic reactions, thereby inhibiting the enzyme’s activity. The presence of the fluoro group can enhance the compound’s binding affinity and specificity for its target . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Amino(fluoro)phosphinate can be compared with other similar compounds, such as:

Amino(phosphonic) acids: These compounds have a similar structure but lack the fluoro group. They are also used as enzyme inhibitors and have various biological activities.

Fluoroalkylphosphonates: These compounds contain a fluoroalkyl group instead of an amino group. They are used in similar applications but may have different chemical properties and reactivity.

Phosphinates: These compounds have a similar phosphorus-containing structure but may have different substituents.

The uniqueness of this compound lies in the combination of the amino and fluoro groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Biologische Aktivität

Amino(fluoro)phosphinates are a class of organophosphorus compounds that have garnered significant attention due to their unique structural characteristics and notable biological activities. This article delves into the biological activity of amino(fluoro)phosphinates, exploring their mechanisms of action, applications in various fields, and relevant research findings.

Structural Characteristics

Amino(fluoro)phosphinates combine features of amino acids and phosphonates, characterized by the presence of a phosphinate group (−PO(OR)₂) where at least one organic group is an amino acid. The incorporation of fluorine atoms enhances their lipophilicity and metabolic stability, making them particularly interesting for pharmaceutical applications. This structural modification also facilitates nucleophilic substitution reactions, increasing the reactivity of these compounds in biological systems.

The biological activity of amino(fluoro)phosphinates is largely attributed to their ability to mimic natural substrates in biochemical pathways. Specifically, they can act as enzyme inhibitors, herbicides, and antimicrobial agents. The phosphonate moiety mimics tetrahedral intermediates in enzyme catalysis, allowing these compounds to interact effectively with enzyme active sites .

Enzyme Inhibition

Amino(fluoro)phosphinates exhibit potent inhibitory activity against a variety of enzymes. For example, studies have shown that these compounds can inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The introduction of fluorine increases the binding affinity to PTPs, with some derivatives displaying a 25- to 30-fold increase in potency compared to traditional phosphonates .

Applications

Amino(fluoro)phosphinates have diverse applications across several fields:

- Pharmaceuticals : Their enzyme-inhibiting properties make them candidates for drug development targeting diseases related to dysregulated signaling pathways.

- Agriculture : As herbicides, they can selectively inhibit plant growth by disrupting specific enzymatic processes.

- Antimicrobial Agents : Their broad-spectrum activity against bacteria and fungi positions them as potential alternatives to traditional antibiotics .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of amino(fluoro)phosphinates. Below is a summary of key research findings:

Case Studies

- Inhibition of Protein Tyrosine Phosphatase PTP1B :

- Antimicrobial Activity :

- Herbicidal Properties :

Eigenschaften

IUPAC Name |

amino(fluoro)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNPHVLDVMZNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)([O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412387 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.994 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-70-2 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.